L-Isoleucinamide hydrochloride
CAS No.: 10466-56-5
Cat. No.: VC21539400
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10466-56-5 |
---|---|
Molecular Formula | C6H15ClN2O |
Molecular Weight | 166.65 g/mol |
IUPAC Name | (2S,3S)-2-amino-3-methylpentanamide;hydrochloride |
Standard InChI | InChI=1S/C6H14N2O.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t4-,5-;/m0./s1 |
Standard InChI Key | SAOZPTBFWAEJQL-FHAQVOQBSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N)N.Cl |
SMILES | CCC(C)C(C(=O)N)N.Cl |
Canonical SMILES | CCC(C)C(C(=O)N)N.Cl |
Chemical Structure and Properties
Molecular Structure
L-Isoleucinamide hydrochloride is derived from L-isoleucine, where the carboxylic acid group has been converted to an amide. Its molecular formula is C₆H₁₄N₂O·HCl with a molecular weight of 166.65 g/mol . The parent compound, L-isoleucine, is notable for having two chiral centers - one at the alpha carbon (C-2) and another at the beta carbon (C-3), giving it the (2S,3S) configuration .
Physical Properties
L-Isoleucinamide hydrochloride presents as a white to almost white powder or crystalline solid . The compound exhibits distinct physical properties that are important for its identification and application, as detailed in Table 1.
Table 1: Physical Properties of L-Isoleucinamide Hydrochloride
Property | Value | Reference |
---|---|---|
Physical State (20°C) | Solid | |
Melting Point | 246°C (dec.) | |
Specific Rotation [α]₂₀/D | +22° (C=1, H₂O) | |
Solubility in Water | Soluble | |
Appearance | White to almost white powder to crystal |
Chemical Properties
The chemical properties of L-isoleucinamide hydrochloride are influenced by its amide group and the hydrochloride salt form. The amide functional group contributes to its solubility and reactivity characteristics, while the hydrochloride form enhances its stability and solubility in aqueous solutions . Unlike the parent amino acid L-isoleucine, which has both acidic (carboxyl) and basic (amino) groups, L-isoleucinamide hydrochloride features a neutral amide group and retains the basic amino group as the hydrochloride salt.
Applications and Research Uses
L-Isoleucinamide hydrochloride has versatile applications across multiple scientific and industrial domains, making it a valuable compound for researchers and manufacturers.
Biochemical Research
In biochemical research, L-isoleucinamide hydrochloride serves as an important tool for investigating metabolic pathways and enzyme functions. Researchers employ it to study cellular processes, providing insights that can lead to better understanding of fundamental biological mechanisms . Its structural characteristics make it particularly useful for studying amino acid metabolism and protein structure-function relationships.
Pharmaceutical Development
L-Isoleucinamide hydrochloride is utilized in the formulation of medications targeting metabolic disorders. It enhances the efficacy of treatments for conditions like diabetes and other metabolic diseases . The compound also serves as a pharmaceutical reference standard for the quantification of related analytes in pharmaceutical formulations using high-performance liquid chromatography techniques .
Peptide Synthesis
One of the most significant applications of L-isoleucinamide hydrochloride is in peptide synthesis. The compound serves as a building block for synthesizing proteins, particularly in studies involving muscle development and repair . Its amide form makes it suitable for incorporation into peptide chains through specific chemical reactions.
Nutritional Applications
Market Availability
L-Isoleucinamide hydrochloride is available from various chemical suppliers in different package sizes, typically ranging from 1g to 500g . Pricing varies by supplier and quantity, with typical costs ranging from €29-40 for 1g and €114-133 for 5g according to European suppliers .
Related Compounds and Comparative Analysis
L-Isoleucinamide hydrochloride belongs to a family of amino acid derivatives that includes other amidated amino acids. Understanding its relationship to these compounds provides context for its unique properties and applications.
Comparison with Other Amino Acid Derivatives
L-Isoleucinamide hydrochloride can be compared with other amino acid derivatives such as L-isoleucine hydrochloride and the parent compound L-isoleucine. The amide group in L-isoleucinamide hydrochloride gives it distinct properties compared to its carboxylic acid counterpart.
L-Isoleucine, the parent amino acid, has a molecular formula of C₆H₁₃NO₂ with a molecular weight slightly lower than its amide hydrochloride derivative . It is a naturally occurring essential amino acid important for protein synthesis and metabolic functions .
Other Amidated Amino Acids
Similar to L-isoleucinamide hydrochloride, other amidated amino acids such as L-leucinamide hydrochloride and L-cysteinamide have been studied for various applications. For instance, L-cysteinamide has been investigated for its inhibitory effects on tyrosinase and melanin synthesis . These related compounds often share similar synthetic pathways and applications in peptide chemistry and biochemical research.
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